molecular formula C10H6FNO2S B12438569 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

5-(4-Fluorophenyl)thiazole-2-carboxylic acid

Cat. No.: B12438569
M. Wt: 223.23 g/mol
InChI Key: OKRLMGXGBITIAE-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)thiazole-2-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 4-fluorophenyl group at the 5-position and a carboxylic acid group at the 2-position. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzaldehyde with thiourea in the presence of a base, followed by oxidation to form the thiazole ring. The carboxylic acid group can be introduced through subsequent reactions .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-phenylthiazole-5-carboxylic acid
  • 2-(4-Fluorophenyl)thiazole-4-carboxylic acid
  • 5-(4-Chlorophenyl)thiazole-2-carboxylic acid

Uniqueness

5-(4-Fluorophenyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its stability and bioactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C10H6FNO2S

Molecular Weight

223.23 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14/h1-5H,(H,13,14)

InChI Key

OKRLMGXGBITIAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)C(=O)O)F

Origin of Product

United States

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